molecular formula C6H10FNO B2597236 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol CAS No. 1820749-02-7

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol

Cat. No.: B2597236
CAS No.: 1820749-02-7
M. Wt: 131.15 g/mol
InChI Key: MAXRSCWKEBTMFR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol (CAS: 179898-89-6) is a fluorinated ethanol derivative featuring a pyrrolidin-3-ylidene moiety. The pyrrolidinylidene group introduces a conjugated system, likely influencing electronic properties and reactivity. This compound serves as a versatile building block in medicinal chemistry, particularly for designing molecules with enhanced metabolic stability or bioactivity. Its molecular formula is inferred as C₇H₉FNO, with an approximate molecular weight of 142.15 g/mol (calculated).

Properties

CAS No.

1820749-02-7

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

2-fluoro-2-pyrrolidin-3-ylideneethanol

InChI

InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2

InChI Key

MAXRSCWKEBTMFR-UHFFFAOYSA-N

SMILES

C1CNCC1=C(CO)F

Canonical SMILES

C1CNCC1=C(CO)F

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol typically involves the reaction of pyrrolidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol has been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that compounds similar to 2-fluoro derivatives can inhibit viral replication, making them potential candidates for antiviral therapies . Additionally, pyrrolidine derivatives have shown antimicrobial activity against various pathogens, suggesting that this compound could be effective in developing new antibiotics .

Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, particularly in the context of glycine transport inhibition. This property is crucial for developing treatments for neurological disorders such as schizophrenia and depression. In vitro studies have demonstrated that pyrrolidine derivatives can modulate synaptic transmission, indicating their potential as therapeutic agents .

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers makes it a valuable component in developing advanced materials with tailored properties for applications in coatings, adhesives, and composites .

Nanotechnology
The compound's unique chemical properties enable its use in nanotechnology applications, particularly in creating nanostructured materials that can be employed in drug delivery systems. The incorporation of this compound into nanocarriers enhances the stability and bioavailability of therapeutic agents .

Biochemistry

Enzyme Inhibition
Research has indicated that this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural characteristics allow it to fit into enzyme active sites, potentially blocking substrate access and altering metabolic rates. This property is particularly relevant in cancer research where metabolic reprogramming is a hallmark of tumor cells .

Bioconjugation Strategies
The compound can be utilized in bioconjugation strategies to attach biomolecules to surfaces or other compounds. This application is crucial for developing biosensors and diagnostic tools that require specific binding interactions with biological targets .

Case Studies

Study FocusFindingsReference
Antiviral ActivityDemonstrated inhibition of HCV replication using fluorinated pyrrolidine derivatives.
NeuropharmacologyModulation of glycine transporters linked to potential treatments for neurological disorders.
Polymer SynthesisUtilization of 2-fluoro derivatives in creating high-performance polymers for industrial use.
Enzyme InhibitionIdentification of enzyme targets affected by pyrrolidine-based compounds in metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethanol Derivatives

2-Fluoro-2-[(1s,3s)-3-aminocyclobutyl]ethan-1-ol hydrochloride
  • Molecular Formula: C₆H₁₃ClFNO
  • Molecular Weight : 169.63 g/mol
  • Structure: Features a fluorinated ethanol backbone but replaces the pyrrolidinylidene with a strained cyclobutyl amine.
  • The hydrochloride salt enhances solubility in polar solvents. Applications may differ due to reduced conjugation compared to the target compound .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Molecular Formula : C₁₀H₁₃FN₂O
  • Molecular Weight : 196.22 g/mol
  • Structure : Combines a pyrrolidine ring with a fluoropyridinyl substituent and a primary alcohol.
  • The absence of a conjugated pyrrolidinylidene system reduces electronic delocalization .

Pyrrolidinylidene-Containing Compounds

(E/Z)-N-(3-Cyano-4-(6-(phenoxypyridin-3-yl-amino)-7-(pyridin-4-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide (EP 3 222 620 B1)
  • Molecular Formula : C₃₃H₂₄N₆O₃
  • Molecular Weight : 556.58 g/mol
  • Structure: A complex acetamide derivative incorporating pyrrolidinylidene within a quinoline scaffold.
  • Key Differences : The extended aromatic system and multiple heterocycles suggest applications in kinase inhibition or antiviral therapy. The target compound’s simpler structure lacks these pharmacophoric elements, making it more suitable as a synthetic intermediate .
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol
  • Molecular Formula : C₁₂H₁₄FN₂O
  • Molecular Weight : 220.25 g/mol
  • Structure : Contains a pyrrolidine-linked fluoropyridine and a propargyl alcohol group.
  • Key Differences : The propargyl group enables click chemistry applications, while the fluoropyridine enhances lipophilicity. The absence of a pyrrolidinylidene system limits conjugation compared to the target compound .

Functional Group and Reactivity Comparison

Compound Fluorine Position Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound C2 of ethanol –OH, –F, pyrrolidinylidene ~142.15 Drug intermediates, catalysis
2-Fluoro-2-cyclobutyl ethanol (HCl) C2 of ethanol –OH, –F, cyclobutyl amine 169.63 Bioactive small molecules
EP 3 222 620 B1 N/A Acetamide, quinoline 556.58 Antiviral agents
(1-(6-FP)pyrrolidin-3-yl)methanol Pyridine C6 –OH, fluoropyridine 196.22 Kinase inhibitors

Biological Activity

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is a novel organic compound with potential biological applications. Its unique structure, characterized by the presence of a fluorine atom and a pyrrolidine ring, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is C6H10FNOC_6H_{10}FNO with a molecular weight of 131.15 g/mol. The IUPAC name is (2E)-2-fluoro-2-pyrrolidin-3-ylideneethanol, and it can be represented by the following structural formula:

PropertyValue
Chemical FormulaC₆H₁₀FNO
Molecular Weight131.15 g/mol
IUPAC Name(2E)-2-fluoro-2-pyrrolidin-3-ylideneethanol
AppearancePowder
Storage Temperature4 °C

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. For instance, derivatives of similar structures have shown varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. faecalis64 µg/mL
5-Fluorobenzimidazole derivativeC. difficile32 µg/mL

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung adenocarcinoma (A549). For example, certain derivatives reduced cell viability significantly compared to controls .

Table 2: Anticancer Activity Against A549 Cells

CompoundViability (%)p-value
Control100-
Compound C63.4< 0.05
Compound D21.2< 0.001

Case Studies

In one notable case study, researchers synthesized a series of pyrrolidine derivatives and evaluated their anticancer activity using MTT assays on A549 cells. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .

Another study examined the anti-inflammatory properties of similar compounds, highlighting their potential in treating conditions like arthritis due to their ability to inhibit pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Fluorination of pyrrolidine derivatives can be achieved via nucleophilic substitution using fluorinating agents (e.g., KF or Selectfluor) under anhydrous conditions. The stereochemistry at the pyrrolidine-3-ylidene position is controlled by the choice of solvent (e.g., DMF or THF) and temperature. For example, describes a protocol where fluorinated aldehydes react with amines under microwave irradiation to yield fluorinated pyrrolidine derivatives. Reaction monitoring via TLC and purification via recrystallization (e.g., DMF/EtOH mixtures) are critical for isolating enantiomerically pure products .
  • Data Analysis : NMR (¹H/¹³C) and chiral HPLC are essential for confirming stereochemistry, as seen in similar fluorinated pyrrolidine systems .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–12) and storing samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at regular intervals. For fluorinated alcohols, highlights the importance of assessing hydrolytic stability due to potential C-F bond cleavage under acidic/basic conditions.
  • Data Contradictions : Conflicting reports on fluorinated alcohols’ stability may arise from impurities (e.g., residual catalysts). Use LC-MS to identify degradation byproducts and adjust synthetic protocols accordingly .

Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives like this compound?

  • Methodology : Follow GHS guidelines for acute toxicity (Category 3) and skin/eye irritation (Category 2A). Use fume hoods, nitrile gloves, and full-face shields during synthesis. recommends avoiding dust formation and using CO₂/dry powder extinguishers for fluorinated compound fires due to HF gas risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map the compound’s electron density distribution, focusing on the fluorinated carbon and pyrrolidine nitrogen. Compare activation energies for SN1 vs. SN2 pathways. demonstrates similar approaches for pyridine-pyrrolidine hybrids, where steric hindrance from the pyrrolidine ring directs regioselectivity .
  • Data Validation : Validate computational results with kinetic isotope effect (KIE) studies or X-ray crystallography, as applied in for fluorinated pyrazole systems .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) to control stereochemistry. highlights the importance of low-temperature (-78°C) reactions to suppress epimerization in fluorinated pyrrolidines.
  • Data Analysis : Monitor enantiomeric excess (ee) via polarimetry or chiral GC. For example, reports >98% ee for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol using LiAlH₄-mediated reductions .

Q. How does fluorination at the ethan-1-ol position influence the compound’s bioavailability and metabolic stability in preclinical models?

  • Methodology : Conduct in vitro ADME assays using liver microsomes to compare metabolic rates of fluorinated vs. non-fluorinated analogs. notes that fluorination at analogous positions in pyridine-methanol derivatives enhances metabolic stability by blocking cytochrome P450 oxidation .
  • Data Contradictions : While fluorination generally improves stability, warns that excessive fluorination may reduce solubility, necessitating formulation optimization (e.g., PEG-based carriers) .

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